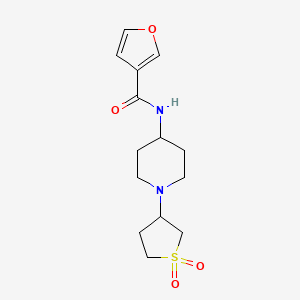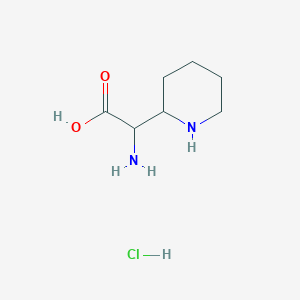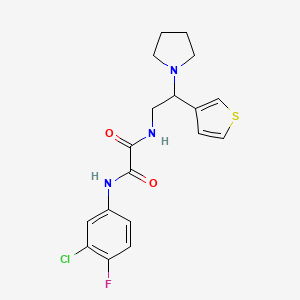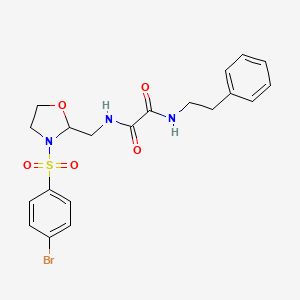
1-(2-Methoxy-2-(o-tolyl)ethyl)-3-(thiophen-2-yl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Methoxy-2-(o-tolyl)ethyl)-3-(thiophen-2-yl)urea, also known as MTU, is a novel compound with potential therapeutic applications. It belongs to the class of urea derivatives and has been found to exhibit significant biological activity.
科学的研究の応用
Directed Lithiation
Directed lithiation is a pivotal chemical process that enables the introduction of various substituents into molecules, enhancing their utility in medicinal chemistry and material science. Smith et al. (2013) demonstrated the effective lithiation of N′-[2-(4-Methoxyphenyl)ethyl]-N,N-dimethylurea, showcasing the method's capacity to yield high-value derivatives through subsequent reactions with electrophiles. This approach underscores the significance of precise lithiation techniques in synthesizing complex molecules for further scientific exploration (Smith, El-Hiti, & Alshammari, 2013).
Enzyme Inhibition
Enzyme inhibitors play a crucial role in the development of new therapeutic agents. Vidaluc et al. (1995) synthesized a series of 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas to investigate their antiacetylcholinesterase activity. By optimizing the spacer length and introducing conformational flexibility, they aimed to enhance the interaction with the enzyme's active site. Their research contributes to the understanding of how structural modifications can influence the inhibitory activity of compounds, potentially leading to the development of new drugs (Vidaluc, Calmel, Bigg, Carilla, & Briley, 1995).
Neuroprotective Properties
The neuroprotective properties of certain chemical compounds are of significant interest for the treatment of neurodegenerative diseases. Azam, Alkskas, and Ahmed (2009) designed and synthesized a series of urea and thiourea derivatives that showed promising antiparkinsonian activity in animal models. Their work highlights the potential of these compounds in mitigating oxidative stress and providing neuroprotection, which could pave the way for new therapeutic strategies against Parkinson's disease and other neurodegenerative conditions (Azam, Alkskas, & Ahmed, 2009).
特性
IUPAC Name |
1-[2-methoxy-2-(2-methylphenyl)ethyl]-3-thiophen-2-ylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2S/c1-11-6-3-4-7-12(11)13(19-2)10-16-15(18)17-14-8-5-9-20-14/h3-9,13H,10H2,1-2H3,(H2,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLYQCVHDBJQKSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(CNC(=O)NC2=CC=CS2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methoxy-2-(o-tolyl)ethyl)-3-(thiophen-2-yl)urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[methyl-(4-methylphenyl)sulfonylamino]-N-phenylacetamide](/img/structure/B2558365.png)

![N-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]pyridine-4-carboxamide](/img/structure/B2558371.png)
![2-(3-Chlorobenzo[b]thiophene-2-carboxamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2558372.png)
![Bicyclo[2.1.1]hexane-1-carboxamide](/img/structure/B2558374.png)



![N-[2-(2-methylindol-1-yl)ethyl]-3-(trifluoromethyl)benzamide](/img/structure/B2558378.png)
![11-Prop-2-ynyl-3,8-dioxa-11-azaspiro[5.6]dodecane](/img/structure/B2558379.png)

![2-(1-benzyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B2558381.png)

